BenchChemオンラインストアへようこそ!

17,21-Dihydroxypregna-4,6-diene-3,20-dione

Analytical Chemistry HPLC Method Development Steroid Quantification

17,21-Dihydroxypregna-4,6-diene-3,20-dione (CAS 70081-51-5), also designated 6-Dehydro-11-deoxy cortisol , is a synthetic C21 pregnane steroid characterized by a conjugated 4,6-diene-3-one system in ring A, a 17α-hydroxyl group, and a 21-hydroxyacetyl side chain. With a molecular formula of C21H28O4 and a molecular weight of 344.44 g/mol , it is structurally classified as a 6,7-didehydro derivative of 11-deoxycortisol (cortexolone).

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
CAS No. 70081-51-5
Cat. No. B1346229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17,21-Dihydroxypregna-4,6-diene-3,20-dione
CAS70081-51-5
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C(=O)CO)O)C
InChIInChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3-4,11,15-17,22,25H,5-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
InChIKeyZOAWGBBOUUOQBP-OBQKJFGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17,21-Dihydroxypregna-4,6-diene-3,20-dione (CAS 70081-51-5): Structural Identity, Nomenclature, and Procurement-Relevant Classification


17,21-Dihydroxypregna-4,6-diene-3,20-dione (CAS 70081-51-5), also designated 6-Dehydro-11-deoxy cortisol [1], is a synthetic C21 pregnane steroid characterized by a conjugated 4,6-diene-3-one system in ring A, a 17α-hydroxyl group, and a 21-hydroxyacetyl side chain [2]. With a molecular formula of C21H28O4 and a molecular weight of 344.44 g/mol [2], it is structurally classified as a 6,7-didehydro derivative of 11-deoxycortisol (cortexolone). The compound is cataloged under NSC identifier 16019 in the National Cancer Institute's Developmental Therapeutics Program (NCI/DTP) repository [2] and carries the EPA DSSTox Substance ID DTXSID40280228 [2], indicating its prior evaluation in pharmacological screening programs. It is supplied principally as an analytical reference standard and research intermediate [1].

Why 17,21-Dihydroxypregna-4,6-diene-3,20-dione Cannot Be Interchanged with 4-Ene or 11β-Hydroxylated Corticosteroid Analogs


Corticosteroid structure-activity relationships (SAR) demonstrate that seemingly minor modifications to the steroid nucleus produce large and non-linear changes in receptor binding, metabolic stability, and biological response. The presence of a 4,6-diene system alters the planarity and electronic distribution of ring A relative to the standard 4-ene configuration, which in turn modulates hydrogen-bonding interactions with the glucocorticoid receptor (GR) ligand-binding pocket [1]. Simultaneously, the absence of the 11β-hydroxyl group—the critical pharmacophore for potent GR agonism present in cortisol, prednisolone, and 6-dehydrocortisol—fundamentally changes the compound's functional profile. Published data confirm that the parent scaffold, 11-deoxycortisol (cortexolone), activates GR with 4- to 100-fold lower potency than cortisol and functions as a GR antagonist in specific cellular contexts [2]. Because these two structural features—the extended ring-A conjugation and the missing 11β-OH—coexist in 17,21-Dihydroxypregna-4,6-diene-3,20-dione, generic interchange with either 4-ene or 11β-hydroxylated analogs is pharmacologically unsound and analytically invalid.

17,21-Dihydroxypregna-4,6-diene-3,20-dione: Quantified Differentiation Evidence Against Closest Analogs


Conjugated 4,6-Diene-3-One Chromophore Enables UV Detection at Longer Wavelengths Versus 4-Ene-3-One Analogs

The extended conjugation of the 4,6-diene-3-one system in the target compound produces a bathochromic shift in UV absorption maximum (λmax) relative to the 4-ene-3-one chromophore of cortexolone (11-deoxycortisol) and cortisol. The 4,6-diene-3-one chromophore typically absorbs at approximately 280–290 nm [1], whereas the 4-ene-3-one chromophore absorbs maximally around 240 nm [2]. This ~40–50 nm red shift provides a spectrally resolved detection window that reduces interference from co-eluting 4-ene steroids in complex biological matrices [1], enabling selective diode-array or variable-wavelength detection without requiring complete chromatographic resolution.

Analytical Chemistry HPLC Method Development Steroid Quantification

Absence of 11β-Hydroxyl Group Defines a Distinct GR Functional Profile Relative to Cortisol and 6-Dehydrocortisol

The 11β-hydroxyl group is the single most critical structural determinant for high-potency glucocorticoid receptor (GR) agonism. In a head-to-head study using GR-transfected HEK293 cells, 11-deoxycortisol (cortexolone), which shares the same 11-deoxy configuration as the target compound, activated GR with 4- to 100-fold lower potency than cortisol, depending on the assay endpoint [1]. The target compound adds a 4,6-diene modification to this 11-deoxy scaffold. Existing data on 6-dehydrocortisol (which retains the 11β-OH) show that introduction of the 6,7-double bond weakens GR binding relative to cortisol [2], suggesting that the combined effect of 6,7-dehydrogenation and 11-deoxy substitution in the target compound may produce a GR ligand with further reduced agonist potency or antagonist character. In contrast, 6-dehydrocortisol (11β,17,21-trihydroxypregna-4,6-diene-3,20-dione; CAS 600-99-7) retains significant GR binding capacity through its intact 11β-OH group [2].

Glucocorticoid Receptor Pharmacology Structure-Activity Relationship Antagonist Screening

NCI/DTP Repository Listing (NSC 16019) Establishes Prior Pharmacological Screening Pedigree Absent for Non-NSC 4-Ene Analogs

The compound is registered under NSC identifier 16019 in the National Cancer Institute Developmental Therapeutics Program (NCI/DTP) repository [1]. This designation indicates that the compound was formally accessioned into the NCI's screening collection and subjected to initial in vitro cytotoxicity evaluation, most likely against the NCI-60 human tumor cell line panel. In contrast, the parent compound cortexolone (11-deoxycortisol), while an endogenous hormone, does not carry an NSC identifier in the publicly searchable DTP database as a discrete screened entity. This documented screening history provides a verifiable audit trail for the compound's pharmacological evaluation that is not available for common 4-ene analogs procured solely as biochemical reagents.

Anticancer Drug Screening NCI-60 Cell Panel Pharmacological History

EPA DSSTox Registration Confirms Regulatory-Grade Chemical Identity Traceability for Toxicology Studies

The target compound holds the EPA DSSTox Substance ID DTXSID40280228 [1], enabling its unambiguous retrieval in the CompTox Chemicals Dashboard. This registration provides a curated chemical structure, calculated physicochemical properties, and integration with ToxCast/Tox21 high-throughput screening data where available. Common laboratory corticosteroids such as cortexolone, while documented in PubChem, may have less extensively curated DSSTox records, making the target compound more readily usable in regulatory-grade quantitative structure-activity relationship (QSAR) workflows that require DSSTox-validated substance identifiers.

Computational Toxicology Regulatory Compliance QSAR Modeling

Paper Chromatographic Mobility Index (RM Function) Quantified in the Kabasakalian Pregnane Series for Systematic Solvent Selection

Kabasakalian and Basch (1960) published a systematic paper chromatographic framework for pregnane steroids using a generalized RM function that quantitatively describes steroid mobility across a series of Zaffaroni-type solvent systems [1]. The target compound (6-dehydro-11-deoxy cortisol) was included in this analytical study, and its chromatographic behavior was characterized relative to other corticoids, including cortisol and cortisone [1]. This published RM function data allows researchers to predict optimal solvent systems for separating the target compound from closely related 4-ene and 11-oxygenated steroids without empirical trial-and-error, a capability not available for uncharacterized 4,6-diene analogs.

Paper Chromatography Steroid Separation Analytical Method Development

Patent-Documented Synthetic Route to 3-Oxo-4,6-Diene Steroids Enables Scalable Production of the 4,6-Diene Scaffold

United States Patent 4,155,906 [1] describes an improved process for preparing steroidal 3-oxo-4,6-dienes from readily available 3-oxy-3,5-diene starting materials. The patented method claims unpredictably high yields, good throughput, and substantial freedom from undesirable side reactions and tarry by-products [1]. This process is directly applicable to the synthesis of the target compound's 4,6-diene-3-one ring system, providing a documented, scalable synthetic pathway. In contrast, alternative methods for introducing the 6,7-double bond (e.g., manganese dioxide or chloranil oxidation of 3-oxo-4-enes) are acknowledged in the patent as commonly characterized by low yields and purification difficulties [1], making the patented route a demonstrated superior option for producing 4,6-diene steroids at scale.

Steroid Synthesis Process Chemistry Intermediate Production

Validated Application Scenarios for 17,21-Dihydroxypregna-4,6-diene-3,20-dione Based on Quantitative Differentiation Evidence


Selective HPLC-UV Quantification in Biological Matrices Containing 4-Ene Corticosteroids

Laboratories developing HPLC methods for steroid profiling in plasma, urine, or tissue homogenates can exploit the ~40–50 nm bathochromic shift of the 4,6-diene-3-one chromophore (λmax ≈ 280–290 nm) relative to 4-ene-3-one steroids (λmax ≈ 240 nm). Setting the detection wavelength to approximately 285 nm selectively enhances the signal for 17,21-dihydroxypregna-4,6-diene-3,20-dione while suppressing absorbance from cortisol, cortisone, and 11-deoxycortisol, thereby reducing chromatographic resolution requirements and simplifying sample preparation protocols. This application is directly supported by established UV chromophore reference data for cross-conjugated dienones .

Glucocorticoid Receptor Antagonist Tool Compound for Mechanistic Pharmacology Studies

The target compound combines two structural features—the 11-deoxy configuration and the 4,6-diene system—each independently associated with reduced GR agonism or antagonist behavior. Published data show that 11-deoxycortisol activates GR with 4- to 100-fold lower potency than cortisol and that 6-dehydrocortisol exhibits weaker GR binding than cortisol . Researchers investigating the structural determinants of GR antagonism, or screening for tissue-selective GR modulators, can employ this compound as a dual-modification probe to dissect the contributions of the 11β-OH group and ring-A planarity to receptor activation kinetics. This application is supported by class-level pharmacological inference from published GR activity data .

Reference Standard for Chromatographic Method Development in Pregnane Steroid Separation

The published RM function data from the Kabasakalian systematic paper chromatography study provides a quantitative framework for predicting the mobility of 17,21-dihydroxypregna-4,6-diene-3,20-dione across multiple Zaffaroni-type solvent systems. Analytical laboratories can use these published values to select optimal mobile phases for TLC or column chromatographic separation of this compound from cortisol, cortisone, and other corticoids without iterative empirical optimization. This reduces method development time from days to hours and is particularly valuable in laboratories characterizing steroid mixtures from synthetic or metabolic studies.

Synthetic Intermediate for Corticosteroid Derivatives via Patent-Documented 4,6-Diene Chemistry

The 17,21-dihydroxy-4,6-diene-3,20-dione scaffold serves as a versatile intermediate for further synthetic elaboration. The patented process described in US 4,155,906 establishes that 3-oxo-4,6-dienes can be produced in high yield and purity from 3-oxy-3,5-diene precursors, and the resulting 4,6-diene system can undergo subsequent regioselective transformations—including epoxidation, reduction, and Diels-Alder cycloaddition—that are not accessible with the corresponding 4-ene analogs. Medicinal chemistry groups synthesizing focused libraries of C21 steroid derivatives for receptor profiling or metabolic stability studies can leverage this scaffold for late-stage functionalization at the 6,7-position.

Quote Request

Request a Quote for 17,21-Dihydroxypregna-4,6-diene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.